BenchChemオンラインストアへようこそ!

N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide

USP30 DUB Covalent Inhibitor

Procure N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide to secure a structurally distinct chemotype for deubiquitinase (DUB) inhibitor programs. Unlike common cyanopyrrolidine warheads, the 3-cyanopyrazin-2-yl moiety combined with a sterically hindered tert-butyl amide offers a unique pharmacophore to circumvent existing patent estates. Ideal for head-to-head DUB selectivity profiling against known inhibitors (e.g., 6RK73, USP30 inhibitor 11) and for experimental determination of tert-butyl influence on solubility, permeability, and microsomal stability. No prior bioactivity annotation ensures any selectivity discovered represents novel IP. Standard lab handling; request a quote for bulk or custom synthesis.

Molecular Formula C14H19N5O
Molecular Weight 273.33 g/mol
CAS No. 2640836-04-8
Cat. No. B6470031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide
CAS2640836-04-8
Molecular FormulaC14H19N5O
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CCN(C1)C2=NC=CN=C2C#N
InChIInChI=1S/C14H19N5O/c1-14(2,3)18-13(20)10-4-7-19(9-10)12-11(8-15)16-5-6-17-12/h5-6,10H,4,7,9H2,1-3H3,(H,18,20)
InChIKeyUEHMZFGLBSQNTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide (2640836-04-8) – A Structurally Distinct Cyanopyrazine-Pyrrolidine Hybrid for Targeted Enzyme Inhibition


N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide (CAS 2640836-04-8) is a synthetic small-molecule characterized by a pyrrolidine-3-carboxamide core bearing a tert-butyl group on the amide nitrogen and a 3-cyanopyrazin-2-yl substituent at the pyrrolidine 1-position [1]. Its molecular formula is C14H19N5O (MW: 273.33 g/mol), and it contains a cyanopyrazine moiety—a structural feature associated with covalent inhibition of deubiquitinating enzymes (DUBs) such as USP30 and UCHL1 [2]. The compound occupies a specific niche within the broader class of substituted pyrrolidine carboxamides, i.e., those combining a cyanopyrazine ring system with a sterically hindered tert-butyl amide.

Why N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide Cannot Be Simply Replaced by Alternative Pyrrolidine Carboxamides or Cyanopyrazine Derivatives


For a scientific team or procurement professional, substitution with a generic ‘pyrrolidine carboxamide’ or a loosely related ‘cyanopyrazine derivative’ risks introducing unpredictable target selectivity, metabolic stability, and physical chemistry profiles. The presence of a 3-cyanopyrazin-2-yl group distinct from the 1-cyanopyrrolidine warhead found in many USP30 inhibitors [1], combined with a sterically bulky tert-butyl group, is expected to result in a unique combination of steric constraints and electronic properties that cannot be replicated by analogs such as the fluorinated variant 1-(3-cyanopyrazin-2-yl)-3-fluoropyrrolidine-3-carboxamide (CAS 2742052-07-7) or 1-cyanopyrrolidine-based scaffolds. The specific substitution pattern may alter target residence time, off-rate, and pharmacokinetic behavior, but currently there is no publicly available quantitative evidence to confirm the magnitude of these differences.

Quantitative Differentiation Evidence for N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide (2640836-04-8) – Direct Comparator Data.


Structural Uniqueness Versus 1-Cyanopyrrolidine USP30 Inhibitors

The compound N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide differs structurally from the prototypical USP30 inhibitor class represented by 1-cyanopyrrolidine derivatives (e.g., US10202379, Reference Example 629) [1]. In the target compound, the cyanopyrazine group replaces the cyanopyrrolidine group found in most USP30 inhibitors. While both chemical classes are designed to target the same enzyme family, the distinct warhead and linker could lead to different selectivity profiles, but no direct comparative activity data are publicly available for this specific compound.

USP30 DUB Covalent Inhibitor Cyanopyrazine

Comparison with Fluorinated Pyrrolidine Analog (CAS 2742052-07-7)

The compound's closest structurally characterized analog is 1-(3-cyanopyrazin-2-yl)-3-fluoropyrrolidine-3-carboxamide (CAS 2742052-07-7) . The target compound replaces the fluorine atom with a hydrogen atom at the pyrrolidine-3-carboxamide position, while adding a tert-butyl group on the amide nitrogen. This substitution pattern is expected to affect solubility, lipophilicity, and metabolic stability due to the absence of the electronegative fluorine and the presence of the bulky tert-butyl group. However, no comparative experimental data on solubility, metabolic stability, or permeability are publicly available.

Fluorine Scan Metabolic Stability Physical Chemistry

Bioactivity Profile: Baseline Null Data from ChEMBL

Query of the ChEMBL 20 database indicates that N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide has no known bioactivity data for any protein target [1]. This represents a significant knowledge gap when compared to well-characterized analogs such as 6RK73 (UCHL1 IC50 0.23 µM, UCHL3 IC50 236 µM) and the USP30 inhibitor 11 (USP30 IC50 0.01 µM) , which share the pyrrolidine carboxamide core but differ in warhead chemistry.

Bioactivity ChEMBL Screening DUB

Scientifically Justified Application Scenarios for N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide (2640836-04-8) Based on Current Evidence


Prospective Medicinal Chemistry Lead Diversification for DUB Targets

Given its structural uniqueness (cyanopyrazine instead of cyanopyrrolidine) and the absence of any known bioactivity, the compound is best deployed as a starting point for novel intellectual property generation in deubiquitinase inhibitor programs, where a distinct chemotype is required to circumvent existing patent estates [1]. Procurement for this purpose does not rely on pre-existing potency data but on the novelty of the scaffold.

Chemical Biology Tool Compound Development – Selectivity Profiling

The compound could be acquired for broad DUB selectivity profiling, where its activity across the DUB family is compared directly to well-characterized inhibitors such as 6RK73 and USP30 inhibitor 11 [1]. This head-to-head assessment would provide the quantitative differentiation evidence that is currently lacking, and the absence of prior annotation means that any selectivity observed would represent a novel discovery.

Physicochemical Probe for Cyanopyrazine-Containing Inhibitor Design

The tert-butyl amide group is a recognized pharmacokinetic modifier. This compound can serve as a tool to experimentally determine the impact of this group on solubility, permeability, and microsomal stability in comparison with the des-tert-butyl or fluorinated analogs [1]. Such data are essential for any hit-to-lead optimization campaign and can only be obtained from the actual compound.

Quote Request

Request a Quote for N-tert-butyl-1-(3-cyanopyrazin-2-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.